
2-(Benzyloxy)-1,3-dibromo-5-methylbenzene
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Overview
Description
2-(Benzyloxy)-1,3-dibromo-5-methylbenzene is an organic compound characterized by the presence of two bromine atoms, a benzyloxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene typically involves the bromination of 2-(Benzyloxy)-5-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: Formation of benzylic alcohols or carboxylic acids.
Reduction: Formation of the corresponding dibromo-methylbenzene.
Substitution: Formation of substituted benzyloxy-methylbenzenes.
Scientific Research Applications
2-(Benzyloxy)-1,3-dibromo-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atoms can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
- 2-(Benzyloxy)-1,3-dibromo-4-methylbenzene
- 2-(Benzyloxy)-1,3-dibromo-6-methylbenzene
- 2-(Benzyloxy)-1,4-dibromo-5-methylbenzene
Comparison: 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene is unique due to the specific positioning of its functional groups, which affects its chemical reactivity and potential applications. The presence of the benzyloxy group at the 2-position and the bromine atoms at the 1,3-positions provides distinct steric and electronic properties compared to its isomers.
Properties
IUPAC Name |
1,3-dibromo-5-methyl-2-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O/c1-10-7-12(15)14(13(16)8-10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBIBYVZYXAERC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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